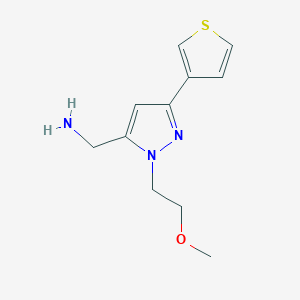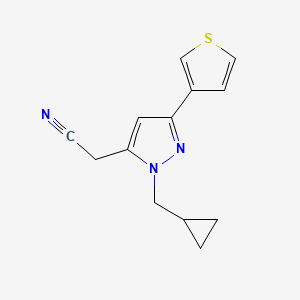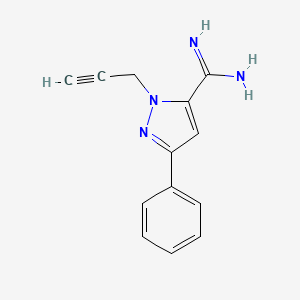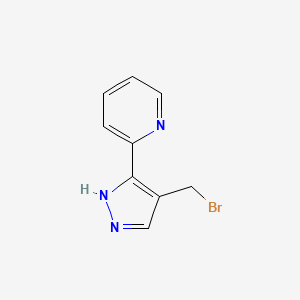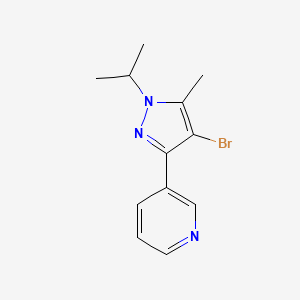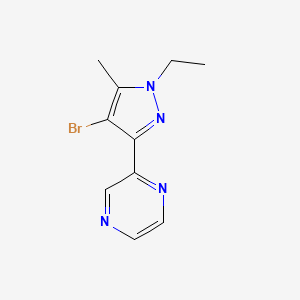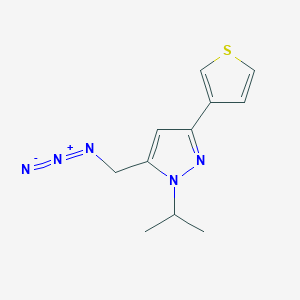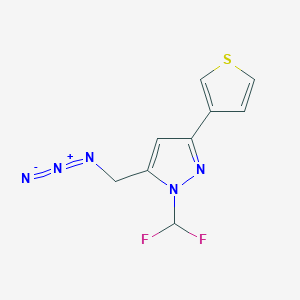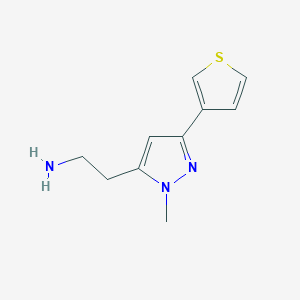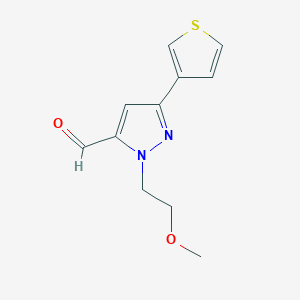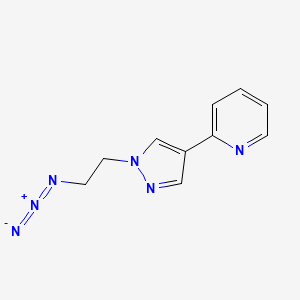
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine
Vue d'ensemble
Description
The compound “2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine” contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings. The pyridine ring is aromatic and planar, while the pyrazole ring is also aromatic and planar .Chemical Reactions Analysis
Pyridine and pyrazole rings can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and pyrazole rings. For example, pyridine is a polar compound and is miscible with water .Applications De Recherche Scientifique
Active Pharmaceutical Ingredients
This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows for interaction with various biological targets, making it a valuable precursor in drug development .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential as c-Met inhibitors, which are important in cancer therapy. They may also possess GABA A modulating activity, relevant for neurological disorders .
Fluorescent Probes
The unique structure of this compound, particularly when fused with other heterocycles, makes it suitable for use as a fluorescent probe. This application is crucial in biological imaging and diagnostics .
Polymer Chemistry
Polymers incorporating this compound have been studied for their electrical properties, which are promising for the development of solar cells. The compound contributes to the photoactive layer within the polymer matrix .
Synthesis of Heterocyclic Compounds
The azido group in this compound is a versatile functional group that can participate in various chemical reactions, leading to the synthesis of a wide range of heterocyclic compounds. These compounds are significant in various chemical industries .
Solubility Studies
Understanding the solubility of this compound in different solvents is essential for its application in chemical synthesis and pharmaceutical formulation. It is partly soluble in water and most common polar solvents, while insoluble in non-polar solvents and oils .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2-azidoethyl)pyrazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c11-15-13-5-6-16-8-9(7-14-16)10-3-1-2-4-12-10/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIHUWSJRDEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



